![molecular formula C13H16N4O2S B2380148 (3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 1105228-45-2](/img/structure/B2380148.png)
(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
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Overview
Description
The compound contains several structural components including a 1,3,4-thiadiazol ring, a piperidine ring, and an isoxazole ring. The 1,3,4-thiadiazol ring is a heterocyclic compound containing sulfur and nitrogen . The piperidine ring is a common structure in many pharmaceutical compounds, known for its versatility and prevalence in many natural products . The isoxazole ring is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings . These rings would likely contribute to the overall stability and reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the heterocyclic rings might influence its solubility, stability, and reactivity .Scientific Research Applications
- Researchers have synthesized derivatives of 1,3,4-thiadiazole using this compound as a starting material . These derivatives were tested for antimicrobial activity against bacteria (E. coli and B. mycoides) and fungi (C. albicans). Some of the synthesized compounds demonstrated significant antimicrobial effects.
- The same derivatives were also evaluated for their antifungal potential. The compound’s structure may contribute to its efficacy against fungal pathogens .
- 1,3,4-Thiadiazoles, including those derived from this compound, have attracted attention due to their diverse biological properties. These include anthelmintic, antiarthropodal, and fungicidal activities. Medicinal chemists explore their potential for drug development .
- Scaffold combination strategies involving 1,3,4-thiadiazoles have led to novel compounds with potential therapeutic applications. For instance, compounds containing the N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine scaffold were designed and tested for their inhibition of the IL-6/JAK/STAT3 pathway .
- 1,3,4-Thiadiazoles have demonstrated a wide spectrum of activity against various pathogens. Researchers continue to explore their potential as potent antibacterial and antifungal agents .
- The compound’s reactivity allows for the synthesis of various nitrogen-, oxygen-, sulfur-, and selenium-containing compounds. Researchers have used it in reactions with hydrazonoyl halides, potassium thiocyanate, thiosemicarbazide, and carbon disulfide .
Antimicrobial Activity
Antifungal Properties
Medicinal Chemistry
Interleukin-6 (IL-6) Pathway Inhibition
Broad-Spectrum Activity
Chemical Reactivity and Synthesis
Future Directions
The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications . This could include studies to optimize its synthesis, investigations into its physical and chemical properties, and evaluations of its potential uses in various fields .
Mechanism of Action
Target of Action
Similar 1,3,4-thiadiazole derivatives have been reported to exhibit potent antimicrobial activity .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives interact with their targets to exert their effects . The interaction of the compound with its targets leads to changes that result in its antimicrobial activity .
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can interfere with various biochemical pathways to exert their antimicrobial effects .
Result of Action
It is known that 1,3,4-thiadiazole derivatives can exert potent antimicrobial effects .
properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-8-6-11(16-19-8)13(18)17-5-3-4-10(7-17)12-15-14-9(2)20-12/h6,10H,3-5,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMMRRDLFMAZMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCC(C2)C3=NN=C(S3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone |
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